![molecular formula C13H6Cl2O4 B14596003 3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61189-38-6](/img/structure/B14596003.png)
3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a chemical compound known for its unique structure and properties It belongs to the class of pyranobenzopyran derivatives, which are characterized by a fused ring system containing both pyran and benzopyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranobenzopyran derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclocoumarol: Another pyranobenzopyran derivative with anticoagulant properties.
Methanopyranorin: Known for its unique structural features and potential biological activities.
Cumopyran: A compound with similar structural motifs but different substituents.
Uniqueness
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms and a methyl group in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
61189-38-6 |
|---|---|
Molekularformel |
C13H6Cl2O4 |
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
3,4-dichloro-7-methylpyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C13H6Cl2O4/c1-5-3-2-4-6-10(5)18-12(16)7-8(14)9(15)13(17)19-11(6)7/h2-4H,1H3 |
InChI-Schlüssel |
UNNFITYGEPHMJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(C(=O)O3)Cl)Cl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
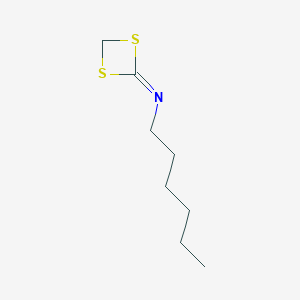
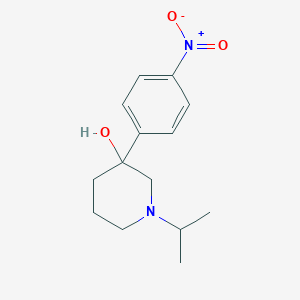
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
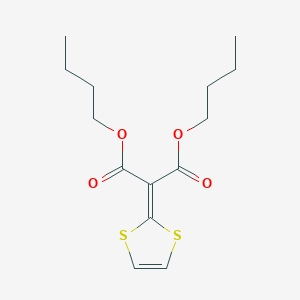

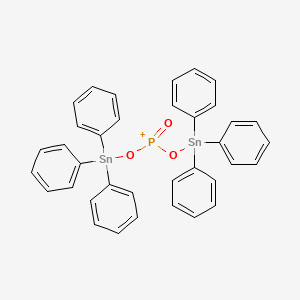
propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
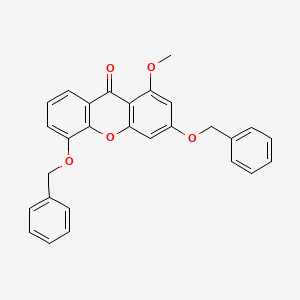
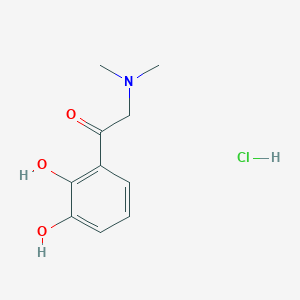
![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
